molecular formula C14H10ClNO B6376319 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% CAS No. 1262003-42-8

5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95%

Cat. No. B6376319
CAS RN: 1262003-42-8
M. Wt: 243.69 g/mol
InChI Key: GCLNANVJCLBVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% (5-CMP-95) is a synthetic compound that is used in a wide range of research and laboratory experiments. It is a chemical reagent that is used in the synthesis of a variety of compounds, and is also used in a number of biochemical and physiological studies. Additionally, this paper will discuss the advantages and limitations of using 5-CMP-95 in laboratory experiments, and will list potential future directions for research.

Scientific Research Applications

5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including drugs, polymers, and organic materials. Additionally, it is used in biochemical and physiological studies, such as studies of enzyme activity, gene expression, and cell signaling.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% is not fully understood. However, it is believed to act as a ligand, binding to specific receptors and modulating their activity. This can result in changes in gene expression, enzyme activity, and other biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% are not fully understood. However, studies have shown that it can affect the activity of enzymes, gene expression, and cell signaling. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% in laboratory experiments is its high purity. The 95% pure sample of 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% is ideal for use in biochemical and physiological studies, as it eliminates the need for further purification steps. Additionally, 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% is relatively inexpensive, making it a cost-effective choice for laboratory experiments.
The main limitation of using 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% in laboratory experiments is its lack of specificity. Due to its non-specific mechanism of action, it can bind to a variety of receptors and modulate their activity. This can lead to unpredictable results in laboratory experiments, making it difficult to draw accurate conclusions.

Future Directions

There are a number of potential future directions for research on 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95%. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, research could be conducted to develop more specific and effective derivatives of 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% for use in laboratory experiments. Finally, research could be conducted to develop more cost-effective synthesis methods for 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95%.

Synthesis Methods

5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% is synthesized using a two-step process. The first step involves the reaction of 3-chloro-2-methylphenol with an aqueous solution of sodium cyanide. This reaction produces 5-cyano-3-chloro-2-methylphenol (5-CCMP). The second step involves the conversion of 5-CCMP to 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% through a reaction with aqueous sodium hydroxide. This reaction produces a 95% pure sample of 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95%.

properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-9-13(3-2-4-14(9)15)11-5-10(8-16)6-12(17)7-11/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLNANVJCLBVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684802
Record name 3'-Chloro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-2-methylphenyl)-3-cyanophenol

CAS RN

1262003-42-8
Record name 3'-Chloro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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